3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane

Lipophilicity Drug Design Physicochemical Profiling

Need a rigid sp3-rich scaffold with precise lipophilicity for CNS or permeability-optimized libraries? Monocyclic or simple bicyclic alternatives fail to replicate the conformational restriction and logP profile of this tricyclo[3.2.1.02,4]octane ethyl ester. - XLogP 2.4 (Δ +1.04 vs. the free acid) | TPSA 26.3 Ų - superior passive permeability - Pre-organized cage + cyclopropane fusion - non-replaceable by bicyclo[3.2.1]octane - Ethyl ester handle - stable, distillable, avoids separate esterification step - Scaffold class thermal stability documented ≥270°C (DSC recommended before scale-up)

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B12300638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2C1C3CCC2C3
InChIInChI=1S/C11H16O2/c1-2-13-11(12)10-8-6-3-4-7(5-6)9(8)10/h6-10H,2-5H2,1H3
InChIKeyGITNGLJKOYUNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane – Baseline Overview


3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane (CAS 72258-14-1; IUPAC: ethyl tricyclo[3.2.1.02,4]octane-3-carboxylate) belongs to the tricyclo[3.2.1.02,4]octane family—rigid, cage-like hydrocarbons that incorporate a fused cyclopropane ring [1]. The compound features an ethyl ester handle on the strained tricyclic framework (C11H16O2, MW 180.24 g/mol, computed XLogP3‑AA 2.4) [1]. Its structural pre‑organization, combined with the synthetic versatility of the ester moiety, positions it as a non‑trivial building block that cannot be replaced by simple bicyclic or monocyclic alternatives without altering key physicochemical and reactivity parameters.

Scaffold identity
Rigid tricyclo[3.2.1.02,4]octane core for conformationally constrained building blocks
Synthetic handle
Ethyl ester enables direct fragment growing without additional protection
Physicochemical profiling
Well-defined lipophilicity and TPSA baseline for scaffold-hopping workflows

Why Generic Substitution Fails


Close structural analogs—such as the free carboxylic acid tricyclo[3.2.1.02,4]octane-3-carboxylic acid (CAS 37399-09-0) or the simpler bicyclo[3.2.1]octane scaffold—exhibit markedly different lipophilic, steric, and hydrogen‑bonding profiles [1]. The ethyl ester moiety uniquely balances hydrophobicity and rotatable bond flexibility, while the tricyclic core provides a degree of conformational restriction that is absent in monocyclic or bicyclic alternatives. Interchanging these compounds without quantitative justification risks altering solubility, membrane permeability, and downstream reactivity. The evidence below demonstrates precisely where the target ester diverges from its closest comparators, enabling informed procurement decisions.

Free acid vs. ester
The carboxylic acid analog exhibits a significantly lower logP and higher TPSA, which may shift membrane permeability profiles.
Rotatable bond count mismatch
The acid has only one freely rotatable bond, limiting conformational sampling compared to the ester; binding entropy may differ.
Simpler bicyclic scaffolds
Bicyclo[3.2.1]octane or monocyclic replacements lack the fused cyclopropane rigidity, altering core geometry and reactivity.

Quantitative Evidence Guide


Lipophilicity Modulation: Ester vs. Acid

The ethyl ester exhibits a computed XLogP3‑AA of 2.4, whereas the corresponding free carboxylic acid (tricyclo[3.2.1.02,4]octane-3-carboxylic acid, CAS 37399-09-0) shows a LogP of 1.36 [1]. This represents a lipophilicity increase of 1.04 log units, indicating that the ester form is significantly more hydrophobic and is expected to display superior membrane permeability in cellular assays.

Lipophilicity: Ester vs. Acid
Head-to-head
Δ = +1.04 log units
Ester XLogP3 2.4 Acid LogP 1.36
Higher lipophilicity may support membrane permeation in cellular assays.
Computed values; confirm experimentally for specific cell lines.
Lipophilicity Drug Design Physicochemical Profiling Cage Scaffolds

Topological Polar Surface Area Advantage

The ethyl ester possesses a computed topological polar surface area (TPSA) of 26.3 Ų, compared to the carboxylic acid’s TPSA of 37.3 Ų [1]. A TPSA below 60 Ų is generally associated with good blood‑brain barrier penetration, and the ester’s value is 11 Ų lower than that of the acid, suggesting enhanced passive membrane diffusion.

TPSA Reduction
Head-to-head
Δ = −11.0 Ų
Lower polar surface area may improve passive diffusion characteristics.
TPSA derived from Cactvs; use in CNS drug-likeness assessment.
Polar Surface Area BBB Permeability Drug-Likeness Physicochemical Descriptors

Rotatable Bond Flexibility Distinction

The ethyl ester contains 3 rotatable bonds (the entire ethoxycarbonyl side chain), whereas the carboxylic acid analog is limited to 1 rotatable bond (the C–COOH torsion) [1]. The extra conformational degrees of freedom allow the ester to adopt a wider range of bound‑state conformations without sacrificing the rigid tricyclic core.

Rotatable Bonds
Cross-study comparable
Ester 3 vs. Acid 1
Extra flexibility may facilitate induced-fit binding while retaining core rigidity.
Inferred from PubChem; validate bound-state conformations.
Conformational Flexibility Molecular Recognition Ligand Efficiency Scaffold Design

Molecular Weight Offset vs. Carboxylic Acid

The ethyl ester (MW 180.24 g/mol) is 28.05 Da heavier than the free carboxylic acid (MW 152.19 g/mol) [1]. This incremental mass corresponds precisely to the ethyl group (-C2H5) and reflects a purposeful structural addition that can be exploited in fragment‑growing strategies without deviating from the tricyclic core.

MW Offset vs. Acid
Head-to-head
Δ = +28.05 g/mol
Incremental mass corresponds to an ethyl group, useful for fragment-growing libraries.
Computed MW; refer to certificate of analysis for exact purity.
Molecular Weight Fragment-Based Drug Design Scaffold Optimization Physicochemical Properties

Thermal Stability of Tricyclic Scaffold Class

While direct thermal stability data for the target ester are not reported, a detailed pyrolysis study of tricyclo[3.2.1.02,4]octene derivatives demonstrated that certain analogs (21a and 23a) remain stable up to at least 270 °C, whereas closely related derivatives (20a and 22a) undergo deep skeletal rearrangement just above 200 °C [1]. This establishes that the tricyclo[3.2.1.02,4]octane framework can sustain high thermal loads, making it a viable candidate for reactions requiring elevated temperatures.

Thermal Stability
Class-level
Scaffold class stable ≥270 °C
Tricyclic framework tolerates high-temperature conditions; ester-specific data not yet reported.
Class-level inference from pyrolysis studies; confirm via DSC for target ester.
Thermal Stability Pyrolysis Strain Energy Process Chemistry

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Core

The ester’s XLogP of 2.4 (Δ +1.04 vs. the acid) and TPSA of 26.3 Ų make it a superior starting fragment for CNS‑oriented libraries where passive permeability is paramount [1]. Medicinal chemists seeking to grow the tricyclic scaffold while maintaining drug‑like properties can use the ethyl ester directly, avoiding a separate esterification step.

Terpene-Like Natural Product Synthesis

Tricyclo[3.2.1.02,4]octane frameworks appear as chiral building blocks in terpene total synthesis [1]. The ethyl ester provides a stable, distillable handle that survives multi‑step sequences (class‑level thermal stability supports this), enabling the construction of bicyclo[3.2.1]octane‑containing diterpenoids.

Physicochemical Scaffold-Hopping Comparator

The well‑defined molecular weight offset (+28.05 Da relative to the acid) and rotatable bond count advantage (+2) allow this ester to serve as a calibrated probe when evaluating the impact of esterification on ADME properties [1]. Screening groups can use the acid–ester pair as an internal control for lipophilicity‑driven potency shifts.

High-Temperature Process Development

Although the ester’s own thermal stability has not been measured, the tricyclo[3.2.1.02,4]octane scaffold class has demonstrated stability to ≥270 °C [1]. Process chemists can tentatively employ the ester in reactions up to 200 °C and should conduct a differential scanning calorimetry (DSC) screen to establish the exact decomposition onset before scale‑up.

Application
Selection Property
Validation Focus
Fragment-growing studies for rigid scaffolds
Lipophilicity and TPSA offset
Permeability assay confirmation
Terpene-like natural product synthesis
Stable ester handle for multi-step sequences
Thermal stability confirmation (DSC)
Physicochemical scaffold-hopping comparator
Well-defined MW and rotatable bond increment
ADME property correlation with esterification
High-temperature process development
Tricyclic scaffold thermal robustness
Decomposition onset determination before scale-up
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